molecular formula C22H16N3NaO6S B3431055 C.I. Acid Blue 324 CAS No. 88264-80-6

C.I. Acid Blue 324

Cat. No.: B3431055
CAS No.: 88264-80-6
M. Wt: 473.4 g/mol
InChI Key: MIBVDSFVCOIWCC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

C.I. Acid Blue 324, also known as Acid Blue 324, is primarily used as a dye. Its primary targets are materials such as wool and nylon . The dye is known for its suitability for dyeing these materials, providing them with a specific color .

Mode of Action

The mode of action of Acid Blue 324 involves a chemical interaction with the target materials. The dye molecules bind to the fibers of the materials, resulting in a change in their color . The dye undergoes a conversion of pointed thin needles into either parallelograms or hexagons .

Biochemical Pathways

The biochemical pathways involved in the action of Acid Blue 324 are related to the dyeing process. The dye molecules interact with the fibers of the target materials, leading to a change in their color . The exact biochemical pathways are complex and involve a series of chemical reactions.

Pharmacokinetics

For instance, the dye gives aqueous dispersions or slurries made therefrom dramatically lower viscosities than those obtained with the old form of this dye .

Result of Action

The result of the action of Acid Blue 324 is a change in the color of the target materials. The dye binds to the fibers of the materials, leading to a visible change in their color . This change is stable and long-lasting, making Acid Blue 324 an effective dye for materials such as wool and nylon .

Action Environment

The action of Acid Blue 324 can be influenced by environmental factors. For example, the dye’s action is affected by temperature. The modifications of the dye are obtained by heating an aqueous dispersion or slurry of the known form of Acid Blue 324 to temperatures above 97 ° C . The preferred form is obtained in the presence of a surface tension between the dispersed organic dye phase and the aqueous dispersion medium degrading substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid Blue 324 typically involves a two-step reaction process:

Industrial Production Methods

In industrial settings, the production of this compound involves heating an aqueous dispersion or slurry of the known form of the dye to temperatures above 97°C. This process is often carried out in the presence of a surface tension-reducing agent to facilitate the formation of the desired crystal structure . The resulting product is then isolated by filtration, yielding a high-purity dye with improved physical properties .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Blue 324 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

C.I. Acid Blue 324 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Acid Blue 324 is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high stability, water solubility, and vibrant color make it particularly suitable for industrial applications. Additionally, the dye’s ability to form specific crystal structures enhances its performance in various applications .

Properties

IUPAC Name

sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBVDSFVCOIWCC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N3NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036485
Record name C.I. Acid Blue 324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

70571-81-2, 88264-80-6
Record name C.i. acid Blue 324
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070571812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Acid Blue 324
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 324
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA734O5N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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